Structural Distinction: Monoclinic Crystal Packing vs. 2,4,6-Isomer's Predicted Geometry
The 2,4,5-substitution pattern results in a distinct solid-state packing arrangement compared to its 2,4,6-isomer. X-ray crystallographic analysis of a derivative of 2,4,5-trichlorobenzaldehyde confirms it crystallizes in the monoclinic crystal system, space group P 21/c, with unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, and β= 99.90(1)° [1]. The molecular structure is described as non-planar [1]. In contrast, the 2,4,6-isomer's crystal structure is not as well-characterized, with its properties being largely predicted, indicating a potential difference in its ability to form stable, ordered solids. This structural divergence can impact key properties such as solubility, dissolution rate, and mechanical stability of formulations, which are critical considerations for industrial process development .
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic, P 21/c, a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90° (for a structurally analogous derivative) [1] |
| Comparator Or Baseline | 2,4,6-Trichlorobenzaldehyde (predicted properties, no specific crystal data available) |
| Quantified Difference | Target exhibits defined monoclinic packing; comparator's solid-state arrangement is less documented and largely predicted. |
| Conditions | X-ray diffraction analysis for target derivative [1]; ACD/Labs Percepta predictions for comparator |
Why This Matters
The ability to form a specific, reproducible crystal lattice is crucial for consistent material properties in manufacturing and formulation.
- [1] DergiPark Akademik. (n.d.). Molecular structure of a 2,4,5-trichlorobenzaldehyde derivative. Erciyes University Journal of Science and Technology. View Source
